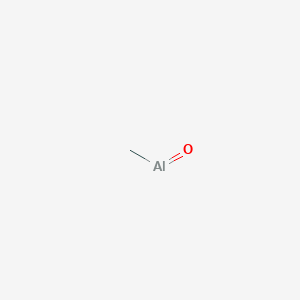

Methyl(oxo)alumane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methylaluminoxane, commonly known as MAO, is an organoaluminium compound with the approximate formula (Al(CH3)O)n . It is usually encountered as a solution in aromatic solvents like toluene, xylene, cumene, or mesitylene, but it can also be isolated as a white pyrophoric solid . It is used to activate precatalysts for alkene polymerization .

Synthesis Analysis

Methylaluminoxanes were synthesized with different average molecular weights . In each MAO synthesis, two types of MAOs were isolated (Fractions A and B). Fractions A and B differ by the presence of different methyl/aluminum molar ratio and mol% trimethylaluminum .Molecular Structure Analysis

The molecular structure of Methyl(oxo)alumane is characterized by the formula C[Al]=O . The coordination geometry is octahedral . In such a high oxidation state, we would have a low-spin iron .Chemical Reactions Analysis

This compound is involved in various chemical reactions. It grabbed a hydrogen atom from a substrate molecule . This type of reactivity is characteristic of radicals .Physical And Chemical Properties Analysis

This compound has distinctive characteristics such as high surface-to-volume ratio, large surface area, and abundance on earth . It is abundant on earth, environmentally benign, inexpensive, and, in certain instances, chemically robust with appropriate electrical and optical properties .Scientific Research Applications

DNA Repair Mechanisms :

- Methyl(oxo)alumane-related compounds play a crucial role in DNA repair mechanisms. The AlkB protein, for instance, repairs DNA alkylation damage through an oxidation mechanism. This process involves iron-oxo intermediates that oxidize methylated bases in DNA, resulting in the direct reversion to the unmodified base and release of formaldehyde (Trewick et al., 2002).

Oxidation Reactions in Catalysis :

- Molecular-sieve catalysts containing oxo-intermediates are effective for the selective oxidation of linear alkanes by molecular oxygen. These catalysts, which operate at moderate temperatures, use classical free-radical chain-autoxidation mechanisms and are significant for industrial oxidation processes (Thomas et al., 1999).

Epigenetic Regulation and Mental Health :

- In the field of psychopathology and mental health, this compound-related mechanisms, specifically through DNA methylation, impact the expression of genes like the oxytocin receptor gene (OXTR). This methylation mediates the effect of adversity on negative schemas and depression (Simons et al., 2016).

Molecular Synthesis :

- In organic chemistry, this compound-related compounds are used in the synthesis of complex molecules. For example, the synthesis of certain nicotinic acids involves reactions with alumane compounds, highlighting their role in complex molecular construction (Ferlin et al., 2006).

Protein Synthesis in Cancer Cells :

- The AlkB homolog 3 (ALKBH3), which is related to this compound's mechanism, is involved in the demethylation of tRNA, promoting protein synthesis in cancer cells. This highlights its potential role in tumor progression and treatment strategies (Ueda et al., 2017).

Antibacterial Agents :

- This compound-related compounds, such as oxazolidinone analogs, have shown effectiveness as antibacterial agents against a variety of clinically important human pathogens (Zurenko et al., 1996).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl(oxo)alumane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.Al.O/h1H3;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOFMOWDMVWCLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Al]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3AlO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

58.015 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120144-90-3 |

Source

|

| Record name | [No public or meaningful name is available] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide](/img/structure/B55099.png)

![4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline](/img/structure/B55105.png)

![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)